3-Hydroxybutan-2-YL hexadecanoate

Description

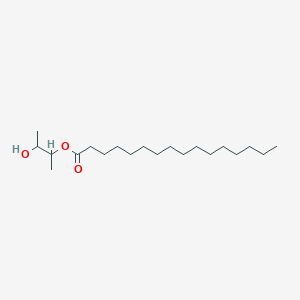

3-Hydroxybutan-2-YL hexadecanoate is a monoester compound formed by the esterification of 3-hydroxybutan-2-ol (a secondary alcohol with a hydroxyl group at the third carbon) and hexadecanoic acid (palmitic acid, C16:0). This ester combines a medium-chain hydroxy-alcohol moiety with a long-chain saturated fatty acid. While direct data on its properties are sparse in the provided evidence, its structural features suggest intermediate polarity due to the hydroxyl group, which may influence solubility, reactivity, and biological interactions compared to simpler esters.

Properties

CAS No. |

60715-72-2 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

3-hydroxybutan-2-yl hexadecanoate |

InChI |

InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19(3)18(2)21/h18-19,21H,4-17H2,1-3H3 |

InChI Key |

LDKIUHCQEPSJOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutan-2-YL hexadecanoate typically involves the esterification of 3-hydroxybutan-2-one with hexadecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutan-2-YL hexadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxobutan-2-YL hexadecanoate or hexadecanoic acid.

Reduction: Formation of 3-hydroxybutan-2-yl alcohol.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-Hydroxybutan-2-YL hexadecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and as a component in formulations for cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 3-Hydroxybutan-2-YL hexadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with proteins and cellular components, influencing various biochemical processes.

Comparison with Similar Compounds

Key Compounds:

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE) Structure: Glycerophospholipid with two palmitoyl (hexadecanoyl) chains and a phosphorylethanolamine headgroup. Functional Groups: Two ester linkages, phosphate, and amine groups. Key Difference: DPPE is amphipathic and forms lipid bilayers, whereas 3-hydroxybutan-2-YL hexadecanoate lacks a phosphate group and is a monoester, limiting its self-assembly capacity .

Ethyl Hexadecanoate (Ethyl Palmitate) Structure: Simple ester of ethanol and palmitic acid. Key Difference: The absence of a hydroxyl group in ethyl hexadecanoate reduces polarity, likely lowering water solubility compared to the target compound .

Hex-3-enyl Hexadecanoate Structure: Unsaturated ester with a hex-3-enyl alcohol chain. Functional Groups: Ester linkage and a double bond in the alcohol moiety. Key Difference: The double bond in hex-3-enyl hexadecanoate increases rigidity and may enhance volatility compared to the hydroxy-substituted target compound .

Physical and Chemical Properties

Notes:

- DPPE’s phosphorylethanolamine group enables membrane integration, unlike the monoester structure of the target compound .

Chemical Reactivity

- Hydrolysis: Esters with hydroxyl groups (e.g., this compound) may undergo faster acid/base-catalyzed hydrolysis than non-hydroxylated analogs like ethyl hexadecanoate due to hydrogen bonding stabilization of transition states.

- Oxidation: The hydroxyl group in the target compound could make it susceptible to oxidation, unlike saturated esters (e.g., ethyl hexadecanoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.